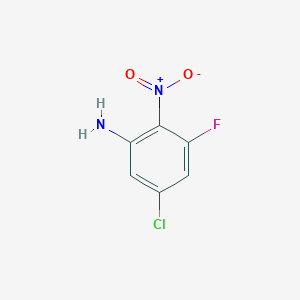

5-Chloro-3-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOPZRJOGOUPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291861 | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352457-23-8 | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352457-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Contemporary Research Context of Substituted Nitroanilines

Substituted nitroanilines represent a critical class of organic compounds that serve as fundamental building blocks in a multitude of chemical industries. google.com Their importance stems from the reactive nature of the amino and nitro groups, which allows for a wide array of chemical transformations. These compounds are pivotal intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals. google.comfiveable.me

In the realm of materials science, nitroanilines are precursors for creating various dyes, including azo and disperse dyes. fiveable.me The specific substitution pattern on the aniline (B41778) ring significantly influences the color and properties of the resulting dye. fiveable.me

The pharmaceutical sector has also seen significant contributions from research into substituted nitroanilines. For instance, derivatives of nitroaniline have been instrumental in the development of novel therapeutic agents. Research has shown that compounds synthesized from intermediates like 5-Chloro-2-nitroaniline (B48662) have potential applications in cancer therapeutics by targeting specific microRNAs and in the development of inhibitors for viruses like HIV-1. chemicalbook.com The versatility of the nitroaniline scaffold allows chemists to fine-tune the molecular structure to achieve desired biological activity.

Overview of Foundational and Emerging Research Trends in Halogenated and Nitrated Aniline Derivatives

Established Synthetic Pathways for Analogous Halogenated Nitroanilines

The synthesis of halogenated nitroanilines typically involves a sequence of nitration, halogenation, and amination or reduction reactions. The order and execution of these steps are critical for achieving the desired isomer with high yield and purity.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO2) group onto an aromatic ring, typically using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). brainly.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. brainly.com

When synthesizing nitroanilines, direct nitration of aniline is often problematic. The strongly activating amino (-NH2) group makes the ring highly susceptible to electrophilic attack, but the basic nature of the amine leads to protonation in the strongly acidic nitrating medium. chemistrysteps.combyjus.com The resulting anilinium ion (-NH3+) is a strongly deactivating, meta-directing group, leading to significant formation of the meta-nitroaniline isomer. byjus.comdoubtnut.com

To overcome this, a common and effective strategy is to protect the amino group via acylation, converting it to an acetamido group (-NHCOCH3). chemistrysteps.com This group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. magritek.com The nitration is performed on the protected aniline (e.g., acetanilide), and the desired ortho- or para-nitro isomer is formed. The protecting acetyl group is then removed by hydrolysis to yield the target nitroaniline. doubtnut.commagritek.com A synthesis for 5-chloro-2-nitroaniline, for example, involves the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. chemicalbook.com

The introduction of halogen atoms onto an aniline ring is another key electrophilic aromatic substitution. Direct halogenation of aniline with reagents like bromine water is often too vigorous, leading to the formation of polysubstituted products such as 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the reactivity of the ring must be attenuated, which is often accomplished by the same N-acetylation strategy used in nitration. chemistrysteps.com

Modern synthetic methods offer more direct and regioselective control. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho- and para-halogenation of aniline derivatives. nih.gov Specific protocols have even been developed for the more challenging meta-C-H halogenation using specialized directing groups. nih.gov Furthermore, the use of copper(II) halides in ionic liquids has been shown to achieve high-yield, regioselective para-chlorination or bromination of unprotected anilines under mild conditions, offering a safer and more environmentally friendly alternative. beilstein-journals.org For electron-rich systems, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

An amino group can be introduced onto a nitroaromatic precursor through two primary methods: reduction of a pre-existing nitro group or nucleophilic substitution of a leaving group.

The reduction of a nitro group is the most common method for preparing anilines. youtube.com Catalytic hydrogenation using molecular hydrogen (H2) over a metal catalyst (such as palladium, platinum, or nickel) is a highly efficient method. youtube.comresearchgate.net However, a significant challenge in the synthesis of halogenated anilines is the potential for hydrodehalogenation, where the halogen atom is reductively cleaved from the ring. researchgate.net To avoid this, milder reducing agents like iron in acetic acid or stannous chloride (SnCl2) can be employed. youtube.com The choice of catalyst is also crucial; ruthenium (Ru) has been reported to show higher selectivity for nitro group reduction without affecting halogen substituents compared to more active metals like platinum or palladium. researchgate.net

Alternatively, an amino group can be introduced via nucleophilic aromatic substitution (SNA_r). In this approach, a halogen atom on a nitro-activated aromatic ring is displaced by an amine source, such as ammonia. This reaction is particularly effective when the halogen is positioned ortho or para to the electron-withdrawing nitro group. researchgate.net For example, one patented method for producing 5-chloro-2-nitroaniline involves the high-pressure amination of 2,4-dichloronitrobenzene. google.com

Regioselective Synthesis Approaches for Positional Isomers

Achieving the specific 1,2,3,5-substitution pattern of 5-chloro-3-fluoro-2-nitroaniline requires a synthetic strategy that carefully controls the regiochemical outcome of each reaction step. The directing effects of the substituents already on the ring are paramount.

A plausible regioselective route would begin with a precursor where the chloro and fluoro substituents are already in the desired meta-relationship, such as 3-chloro-5-fluoroaniline. In this molecule, the powerful ortho-, para-directing amino group would govern the position of the subsequent electrophilic nitration. The potential positions for nitration would be C2, C4, and C6. The C2 and C6 positions are ortho to the amine, while the C4 position is para. Due to the combined directing effects and steric considerations, the nitro group would be preferentially introduced at the C2 position, which is ortho to the amine and flanked by the fluorine atom. This would directly lead to the formation of this compound.

Exploration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas for green innovation include:

Catalysis: Employing catalytic reduction methods (e.g., heterogeneous catalysts for hydrogenation) is preferable to stoichiometric reductants like iron powder, as catalysts are used in small amounts and can often be recovered and recycled, significantly reducing metal waste. researchgate.netresearchgate.net

Solvent Selection: Traditional organic syntheses often use volatile and hazardous chlorinated solvents. Research into greener alternatives, such as using ionic liquids for halogenation, can reduce environmental impact. beilstein-journals.org Some modern procedures even utilize water as a solvent, assisted by nanoreactors or other supramolecular structures to facilitate the reaction of hydrophobic substrates. imist.manih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved by avoiding the use of protecting groups, which require additional reaction steps for introduction and removal, thereby generating more waste. beilstein-journals.org

Alternative Reagents: The use of traditional nitrating agents like mixed nitric and sulfuric acid produces significant amounts of acidic waste. A patented process for a related compound uses nitrogen dioxide as the nitrating agent, which avoids the generation of spent acid and improves safety. google.com

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature, often between 0-5°C using an ice bath, is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired side products. magritek.comhopemaxchem.com

Reagent Concentration and Ratio: The ratio of the aromatic substrate to the nitrating agent must be carefully controlled to favor mono-nitration. hopemaxchem.com Using concentrated or fuming acids is often preferred to minimize the presence of water, which can lead to hydrolysis of starting materials or intermediates and promote the formation of by-products. google.com

Catalyst and Support Selection: In catalytic hydrogenation steps, the choice of catalyst and support can dramatically influence selectivity. For halogenated nitroaromatics, the goal is to reduce the nitro group without causing dehalogenation. The use of specific catalysts, such as supported ruthenium, or the addition of inhibitors can suppress the undesired side reaction and enhance the yield of the desired haloaniline. researchgate.net

Purification Techniques: After the reaction is complete, rigorous purification is necessary to isolate the target compound from isomers and other impurities. Recrystallization from appropriate solvents is a common and effective method for obtaining a product with high purity. magritek.comhopemaxchem.com

The table below summarizes typical conditions that require optimization for a key synthetic step, such as the nitration of a protected aniline.

Table 1: Key Parameters for Optimization in the Nitration of an Acetanilide Derivative

| Parameter | Condition | Rationale |

| Temperature | 0-20 °C | Minimizes side reactions and di-nitration. magritek.com |

| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the active NO₂+ electrophile. brainly.com |

| Reactant Ratio | Near-stoichiometric | Avoids over-nitration from excess nitric acid. hopemaxchem.com |

| Solvent | Glacial Acetic Acid, Sulfuric Acid | Acts as a solvent and catalyst. magritek.com |

| Reaction Time | 20-60 minutes | Ensures complete reaction without product degradation. magritek.comhopemaxchem.com |

| Quenching | Pouring onto ice | Stops the reaction and precipitates the product. magritek.com |

Table of Compounds

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound hinges on the effective purification of the final product and the isolation of key synthetic intermediates. Given the nature of aromatic nitration reactions, the crude product is often a mixture of regioisomers and unreacted starting materials. Therefore, advanced purification and isolation techniques are critical for obtaining the target compound with high purity. These methods primarily include recrystallization, column chromatography, and liquid-liquid extraction.

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for effective purification. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For halogenated nitroanilines, a variety of solvents can be employed. Ethanol (B145695), or a mixture of ethanol and water, is a common choice due to the good solubility of many organic compounds in hot ethanol and poor solubility in cold water, which facilitates crystal formation upon cooling. mnstate.edu Other solvent systems that have proven effective for similar compounds include mixtures of n-hexane with acetone, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297). rochester.edu For polar compounds such as nitroanilines, more polar solvents like acetonitrile (B52724) or methanol (B129727) might be suitable. reddit.comyoutube.com The choice of solvent can be guided by the "like dissolves like" principle, where solvents with similar functional groups to the solute are often effective. rochester.edu

For the separation of isomeric mixtures, which are common in the synthesis of polysubstituted anilines, fractional crystallization can be employed. This process relies on the slight differences in solubility between isomers in a particular solvent. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one isomer from the mixture.

The following table summarizes potential solvent systems for the recrystallization of this compound and its potential intermediates, based on solvents used for similar compounds.

Table 1: Potential Recrystallization Solvents

| Solvent/Solvent System | Rationale/Application for Similar Compounds |

|---|---|

| Ethanol/Water | Commonly used for anilines; good for inducing crystallization of polar compounds. mnstate.edu |

| n-Hexane/Ethyl Acetate | A general mixture suitable for compounds with moderate polarity. rochester.edureddit.com |

| Toluene | Effective for aromatic compounds and can lead to good crystal formation. mnstate.edu |

| Methanol | Used for the recrystallization of 5-chloro-2-nitroaniline. chemrxiv.org |

| Acetonitrile | Can be effective for compounds containing aromatic rings. youtube.com |

Column chromatography is another powerful technique for the separation and purification of organic compounds from a mixture. This method is particularly useful for separating isomers that have different polarities. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is crucial for achieving good separation. For nitroanilines, silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). By gradually increasing the polarity of the eluent (gradient elution), compounds can be selectively eluted from the column based on their affinity for the stationary phase.

For instance, in the purification of substituted anilines, flash column chromatography with an ethyl acetate/hexane solvent system is often employed. chemrxiv.org The separation of isomers can be optimized by careful selection of the solvent ratio. The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. chemrxiv.org

Table 2: Exemplary Chromatographic Conditions for Purification

| Stationary Phase | Mobile Phase (Eluent) | Application Notes |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | A standard system for many organic compounds, with the ratio adjusted to achieve separation. chemrxiv.org |

| Silica Gel | Dichloromethane/Hexane | Another common eluent system for separating compounds of varying polarity. reddit.com |

| Reverse Phase C18 | Acetonitrile/Water | Suitable for HPLC analysis and purification of polar compounds. |

Liquid-liquid extraction is a fundamental work-up procedure used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In the context of synthesizing this compound, extraction is crucial for removing inorganic impurities, unreacted acids from the nitration step, and for separating the desired product from byproducts.

Aniline and its derivatives are basic and can be protonated in an acidic aqueous solution to form water-soluble salts. This property can be exploited to separate them from non-basic impurities. By washing the organic layer containing the crude product with a dilute acid solution (e.g., 1M HCl), the aniline-based compounds can be drawn into the aqueous layer. researchgate.net Subsequently, the pH of the aqueous layer can be raised to deprotonate the aniline salt, allowing it to be extracted back into an organic solvent. google.com This acid-base extraction is a highly effective method for purifying anilines. The choice of organic solvent for extraction depends on the solubility of the compound and its immiscibility with water. Common solvents include ethyl acetate, dichloromethane, and diethyl ether. chemrxiv.orgresearchgate.net

Following the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then typically washed with water and brine to remove any remaining water-soluble impurities before being dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. chemrxiv.org

These advanced purification and isolation techniques, when used in combination, allow for the effective separation of the desired this compound from a complex reaction mixture, ensuring a final product of high purity suitable for further applications.

Spectroscopic Profile of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a significant gap in the documented spectroscopic characterization of the chemical compound This compound . Despite its availability from commercial chemical suppliers, detailed experimental data regarding its nuclear magnetic resonance (NMR) and vibrational spectra are not present in published research articles or spectral databases.

This absence of information prevents a definitive structural elucidation and advanced spectroscopic characterization as outlined in the requested article structure. The specific chemical shifts, coupling constants, and vibrational frequencies for this compound are essential for a thorough analysis of its molecular structure and electronic properties.

While general principles of NMR and IR spectroscopy can be applied to predict the expected spectral features of this molecule based on its constituent functional groups (nitro, amino, chloro, and fluoro) and their positions on the aniline ring, any such discussion would be purely theoretical. The generation of scientifically accurate and verifiable data tables for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and vibrational spectra is not possible without experimental or validated computational studies.

Similarly, an in-depth analysis of its two-dimensional NMR spectra, such as COSY, HSQC, and HMBC, which are crucial for confirming the connectivity of the molecule, cannot be conducted without the primary spectral data.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 5 Chloro 3 Fluoro 2 Nitroaniline

Infrared (IR) and Raman Spectroscopy

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

The molecular structure of 5-Chloro-3-fluoro-2-nitroaniline, featuring adjacent amino (-NH2), nitro (-NO2), and fluoro (-F) groups on the benzene (B151609) ring, creates a conducive environment for intramolecular hydrogen bonding. A significant interaction is anticipated between one of the hydrogen atoms of the amino group and the oxygen atom of the ortho-positioned nitro group, forming a stable six-membered ring structure. This type of N-H···O hydrogen bond is a common feature in ortho-nitroanilines and contributes significantly to the molecule's conformational stability. niscpr.res.innih.gov The presence of this intramolecular hydrogen bond can be inferred from spectroscopic data, particularly from the analysis of N-H stretching frequencies in infrared (IR) spectroscopy. In a non-bonding environment, the N-H stretching vibrations would appear at higher frequencies compared to when they are involved in hydrogen bonding.

Furthermore, the fluorine atom at the 3-position can also participate in hydrogen bonding, acting as a weak hydrogen bond acceptor. An intramolecular N-H···F interaction is plausible, which would result in the formation of a five-membered ring. Studies on related fluoro-nitro-aromatic compounds have shown evidence for such interactions. researchgate.net The presence and relative strengths of these intramolecular hydrogen bonds (N-H···O vs. N-H···F) can be investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the amino protons would be particularly sensitive to their involvement in hydrogen bonding, with downfield shifts indicating a stronger interaction.

Intermolecular hydrogen bonding in the solid state is also expected to play a crucial role in the crystal packing of this compound. The amino group can act as a hydrogen bond donor, while the nitro group and the fluorine atom can act as acceptors, leading to a complex network of interactions that stabilize the crystal lattice.

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound is 190.56 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₆H₄ClFN₂O₂.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to be influenced by the "ortho effect," a phenomenon observed in ortho-substituted aromatic compounds. quora.com The initial fragmentation is likely to involve the loss of small, stable molecules or radicals. Key predicted fragmentation pathways include:

Loss of NO₂: A prominent fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 46]⁺.

Loss of O and OH: The "ortho effect" can facilitate the elimination of an oxygen atom from the nitro group and a hydrogen atom from the adjacent amino group, leading to the loss of a hydroxyl radical (•OH) and the formation of a cyclic fragment.

Loss of CO: Subsequent fragmentation of the aromatic ring can lead to the loss of carbon monoxide (CO).

Loss of Cl and F: Cleavage of the carbon-halogen bonds can also occur, leading to fragments corresponding to the loss of chlorine and fluorine radicals.

A representative table of predicted major fragment ions in the mass spectrum of this compound is provided below.

| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |

| [C₆H₄ClFN₂O₂]⁺• | 190/192 | (Molecular Ion) |

| [C₆H₄ClFN₂O]⁺• | 174/176 | O |

| [C₆H₃ClFN₂O]⁺ | 173/175 | OH |

| [C₆H₄ClFN]⁺• | 145/147 | NO |

| [C₆H₄FN₂O₂]⁺• | 155 | Cl |

| [C₅H₃FN₂O]⁺ | 138 | CO, Cl |

*The m/z values are presented as monoisotopic masses and consider the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

X-ray Crystallography for Precise Solid-State Structural Determination

It is anticipated that this compound will crystallize in a centrosymmetric space group, with the planar benzene ring being a dominant structural feature. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent amino and fluoro substituents. researchgate.net The intramolecular N-H···O hydrogen bond between the amino and nitro groups would be clearly observable in the crystal structure, with a characteristic short distance between the donor hydrogen and the acceptor oxygen atom.

The crystal packing will be governed by a combination of van der Waals forces and intermolecular hydrogen bonds. The amino group will likely act as a hydrogen bond donor to the nitro group or the fluorine atom of neighboring molecules, creating a three-dimensional supramolecular network. The chloro substituent will also influence the packing through halogen-halogen or halogen-π interactions.

A hypothetical table of crystallographic data, based on typical values for similar aromatic compounds, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.6-1.8 |

Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Validation

A powerful approach for the definitive structural elucidation of this compound involves a comparative analysis of experimental spectroscopic data with theoretical data obtained from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net This method allows for a detailed assignment of vibrational modes and NMR chemical shifts, providing a high degree of confidence in the structural characterization.

Vibrational Spectroscopy (FT-IR and Raman): The experimental FT-IR and Raman spectra would be recorded, and the vibrational frequencies would be assigned to specific molecular motions (e.g., N-H stretch, C=C stretch, N-O stretch). DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be performed to predict the vibrational frequencies. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors, leading to a strong correlation between the experimental and theoretical values. This comparison validates the proposed molecular structure and provides a detailed understanding of the vibrational dynamics.

NMR Spectroscopy: Similarly, the experimental ¹H and ¹³C NMR spectra would be obtained. DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the NMR chemical shifts. researchgate.net The calculated chemical shifts are then correlated with the experimental values, aiding in the unambiguous assignment of each proton and carbon atom in the molecule. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects and intermolecular interactions.

A representative table comparing hypothetical experimental and calculated vibrational frequencies is shown below.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) |

| N-H asymmetric stretch | 3450 | 3455 |

| N-H symmetric stretch | 3340 | 3345 |

| C-H stretch | 3100-3000 | 3105-3010 |

| C=C aromatic stretch | 1620-1580 | 1615-1585 |

| NO₂ asymmetric stretch | 1530 | 1525 |

| NO₂ symmetric stretch | 1350 | 1355 |

| C-F stretch | 1250 | 1245 |

| C-Cl stretch | 750 | 745 |

This correlative approach between experimental measurements and theoretical calculations provides a robust and comprehensive characterization of the molecular structure and electronic properties of this compound.

Reactivity Profiles and Comprehensive Mechanistic Investigations of 5 Chloro 3 Fluoro 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings. The reactivity of 5-Chloro-3-fluoro-2-nitroaniline in SNAr reactions is significantly influenced by the electronic effects of its substituents.

Reactivity and Substituent Effects of Halogen Atoms in SNAr Pathways

In SNAr reactions, the nature of the leaving group is a crucial factor in determining the reaction rate. For halogen substituents, the typical order of reactivity is F > Cl > Br > I. nih.govmasterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the mechanism of SNAr, which proceeds through a two-step addition-elimination process. The first step, the nucleophilic attack and formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex), is generally the rate-determining step. youtube.comlibretexts.org

The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com This inductive electron withdrawal by the fluorine atom outweighs its weaker C-F bond strength in influencing the reaction rate. Consequently, in this compound, the fluorine atom is generally more susceptible to substitution than the chlorine atom.

The regioselectivity of SNAr reactions on dihalogenated nitroaromatics can also be influenced by the nature of the nucleophile. researchgate.net While fluorine is typically the more labile leaving group, "hard" nucleophiles may show a preference for reaction at the more electron-deficient carbon, which in this case is the carbon bearing the fluorine atom. In contrast, "soft" nucleophiles may exhibit different selectivity profiles. Studies on analogous compounds like 3-fluoro-4-chloronitrobenzene have shown that while soft nucleophiles like thiophenoxide preferentially substitute the chlorine, harder nucleophiles like methoxide (B1231860) can lead to substitution of the fluorine. researchgate.net

Table 1: Comparison of Halogen Reactivity in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, increasing the electrophilicity of the carbon atom and accelerating the rate-determining nucleophilic attack. masterorganicchemistry.com |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, resulting in a less electrophilic carbon center and a slower rate of nucleophilic attack compared to the C-F bond. nih.gov |

Activating Role of the Nitro Group in SNAr Reactions

The presence of strongly electron-withdrawing groups is a prerequisite for SNAr to occur, and the nitro group (-NO₂) is one of the most powerful activating groups. youtube.comlibretexts.orgyoutube.com Its ability to activate the aromatic ring towards nucleophilic attack stems from its capacity to stabilize the negatively charged Meisenheimer complex through resonance.

In this compound, the nitro group is positioned ortho to both the fluorine and chlorine substituents. This ortho positioning is highly effective for activation because it allows for direct delocalization of the negative charge from the ring onto the oxygen atoms of the nitro group. youtube.comlibretexts.org When a nucleophile attacks the carbon bearing either the fluorine or the chlorine, the resulting negative charge can be delocalized onto the nitro group, as depicted in the resonance structures of the Meisenheimer complex. This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the substitution reaction. nih.gov Without the presence of such a strongly electron-withdrawing group, nucleophilic aromatic substitution is generally not feasible under typical conditions. libretexts.org

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to the corresponding amino group is a key transformation, yielding 5-chloro-3-fluoro-1,2-diaminobenzene, a valuable intermediate in the synthesis of various heterocyclic compounds. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and avoid unwanted side reactions, particularly dehalogenation.

Catalytic Hydrogenation Methods and Selectivity

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, with water being the primary byproduct. nih.govyoutube.com

Commonly used catalysts include palladium on carbon (Pd/C) and Raney Nickel. commonorganicchemistry.com While Pd/C is a very efficient catalyst for nitro group reduction, it is also highly active in catalyzing the hydrodehalogenation of aryl halides. commonorganicchemistry.com This can lead to the undesired removal of the chlorine and/or fluorine atoms from this compound.

To enhance selectivity and minimize dehalogenation, Raney Nickel is often a preferred catalyst for the hydrogenation of halogenated nitroaromatics. commonorganicchemistry.com It is generally less prone to causing dehalogenation compared to Pd/C. Additionally, the use of catalyst poisons or modifiers, such as sulfur compounds, can sometimes be employed to deactivate the catalyst towards dehalogenation while retaining its activity for nitro group reduction. Another approach involves using transfer hydrogenation with reagents like sodium hypophosphite in the presence of Pd/C, which can offer good yields and selectivity. rsc.org

Table 2: Selectivity of Catalytic Hydrogenation Methods for Halogenated Nitroarenes

| Catalyst System | Selectivity for Nitro Reduction | Potential for Dehalogenation | Notes |

| H₂ / Pd/C | High | High | Prone to causing cleavage of C-Cl and C-F bonds. commonorganicchemistry.com |

| H₂ / Raney Nickel | High | Lower | Often the preferred catalyst for halogenated substrates to minimize dehalogenation. commonorganicchemistry.com |

| H₂ / Modified Catalysts (e.g., sulfided Pt/C) | High | Low | Modifiers can suppress the catalyst's activity towards dehalogenation. |

| Transfer Hydrogenation (e.g., NaH₂PO₂ / Pd/C) | Good | Moderate | Can provide a balance of reactivity and selectivity. rsc.org |

Chemical Reduction Strategies and Reaction Conditions

A variety of chemical reducing agents can be employed for the conversion of the nitro group to an amine. These methods often offer greater chemoselectivity, particularly in the presence of reducible halogen substituents.

The Béchamp reduction, which utilizes iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid), is a classic and widely applicable method for the reduction of aromatic nitro compounds. google.comwikipedia.org This method is known for its good tolerance of other functional groups, including halogens. researchgate.netcommonorganicchemistry.com Another common reagent is tin(II) chloride (SnCl₂) in an acidic or non-acidic medium. researchgate.netstrategian.commdma.ch The reduction with SnCl₂ is particularly useful as it can be performed under mild conditions and is highly selective for the nitro group, leaving halogens and other sensitive functional groups intact. strategian.comacsgcipr.org Other metal-based systems, such as zinc in acidic conditions, also provide a mild and selective means of reduction. commonorganicchemistry.com

Table 3: Common Chemical Reduction Strategies for Aromatic Nitro Compounds

| Reagent(s) | Typical Solvent(s) | Temperature | Key Features |

| Fe / HCl or AcOH | Ethanol (B145695), Water | Reflux | Classic, robust method with good halogen tolerance. google.comwikipedia.orgcommonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate (B1210297) | Room Temp. to Reflux | Highly selective for the nitro group; tolerates a wide range of functional groups. strategian.commdma.chacsgcipr.org |

| Zn / AcOH | Acetic Acid | Room Temp. to Mild Heating | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Water, Ethanol | Mild Heating | Can sometimes offer selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

Formation and Reactivity of Nitroso and Hydroxylamine (B1172632) Intermediates

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

The initial two-electron reduction of the nitroarene (Ar-NO₂) leads to the formation of a nitrosoarene (Ar-N=O). This is followed by a further two-electron reduction to yield an N-arylhydroxylamine (Ar-NHOH). The final two-electron reduction of the hydroxylamine results in the formation of the corresponding aniline (B41778) (Ar-NH₂).

Under most reduction conditions, the nitroso and hydroxylamine intermediates are highly reactive and are readily reduced further to the final amine product. acs.org However, under certain conditions or with specific catalytic systems, it is possible to isolate the N-arylhydroxylamine as the major product. mdpi.comwhiterose.ac.uknih.gov The formation and fate of these intermediates can be influenced by factors such as the reducing agent, solvent, and pH. For instance, the electroreduction of aromatic nitro compounds can be controlled to yield hydroxylamines. taylorfrancis.com These intermediates are reactive species that can undergo not only further reduction to the amine but also oxidation back to the nitroso compound or participate in various chemical reactions. taylorfrancis.comacs.org In some cases, the accumulation of hydroxylamine intermediates can lead to the formation of byproducts, such as azoxy and azo compounds, through condensation reactions. mdpi.com

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) reactions involving this compound is dictated by the interplay of the electronic and steric effects of its four substituents: the amino (-NH₂), nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups. The directing influence of these substituents determines the position of attack by an incoming electrophile on the aromatic ring. unizin.orglumenlearning.com

The individual directing effects of the substituents present on the benzene (B151609) ring are a primary determinant of the position of further substitution. fiveable.me Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. fiveable.me Substituents are also classified as ortho, para-directors or meta-directors based on the positions they guide incoming electrophiles to. libretexts.org

A summary of the directing effects of the substituents in this compound is presented in the table below.

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | Strongly Activating (+R > -I) | ortho, para-director |

| -NO₂ (Nitro) | Strongly Deactivating (-R, -I) | meta-director |

| -Cl (Chloro) | Deactivating (-I > +R) | ortho, para-director |

| -F (Fluoro) | Deactivating (-I > +R) | ortho, para-director |

Note: +R refers to a positive resonance effect (electron-donating), -R to a negative resonance effect (electron-withdrawing), and -I to a negative inductive effect (electron-withdrawing). For halogens, the inductive effect outweighs the resonance effect, leading to deactivation.

In the case of this compound, the amino group is a powerful activating group and an ortho, para-director. byjus.com The nitro group is a strong deactivating group and a meta-director. The chlorine and fluorine atoms are deactivating but are also ortho, para-directors. unizin.org The positions ortho and para to the strongly activating amino group are positions 1, 3, and 5. However, these are already substituted. The position para to the nitro group is position 5 (substituted with chlorine), and the meta positions are 1 and 3 (substituted with the amino and fluoro groups, respectively).

The directing effects of the substituents are therefore in competition. The powerful activating effect of the amino group would strongly favor substitution at its open ortho and para positions. However, in this compound, these positions are already occupied. The remaining unsubstituted positions on the ring are at carbons 4 and 6.

Steric hindrance can also play a significant role, potentially favoring substitution at the less sterically hindered position. fiveable.me The environment around the potential substitution sites, influenced by the adjacent bulky groups, can affect the approach of the electrophile.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Kinetic studies typically involve monitoring the change in concentration of a reactant or product over time to establish a rate law. For an electrophilic aromatic substitution reaction, the rate law often shows a dependence on the concentration of both the aromatic substrate and the electrophile. The rate constant (k) is a key parameter derived from the rate law, quantifying the reaction rate at a specific temperature.

Kinetic investigations into the reactions of substituted anilines have been conducted to understand the influence of substituents on reactivity. rsc.orgproquest.com For instance, studies on the reactions of various substituted anilines have shown that the reaction rates are sensitive to the electronic nature of the substituents. rsc.org

The effect of temperature on the reaction rate allows for the determination of activation parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters provide a deeper understanding of the transition state and the energy profile of the reaction. For example, negative entropy of activation values in some reactions of substituted anilines suggest an ordered transition state. orientjchem.org

A hypothetical kinetic study of an electrophilic substitution reaction of this compound, such as bromination, would involve measuring the rate of disappearance of the aniline or the appearance of the brominated product under various conditions. The data collected would resemble the conceptual table below.

| [this compound] (mol/L) | [Electrophile] (mol/L) | Temperature (K) | Initial Rate (mol/L·s) | Rate Constant, k |

| 0.1 | 0.1 | 298 | (Experimental Value) | (Calculated Value) |

| 0.2 | 0.1 | 298 | (Experimental Value) | (Calculated Value) |

| 0.1 | 0.2 | 298 | (Experimental Value) | (Calculated Value) |

| 0.1 | 0.1 | 308 | (Experimental Value) | (Calculated Value) |

The Hammett equation is a valuable tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. orientjchem.org This analysis can provide quantitative insight into the electronic effects of the substituents on the reaction mechanism. While a direct Hammett analysis on this compound is complex due to its polysubstituted nature, the principles are fundamental to understanding its reactivity in the context of other substituted anilines. orientjchem.org

Computational and Quantum Chemical Studies of 5 Chloro 3 Fluoro 2 Nitroaniline

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various other properties.

Geometry Optimization and Detailed Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, thereby predicting the most stable three-dimensional structure. For 5-Chloro-3-fluoro-2-nitroaniline, this would involve calculating the bond lengths (e.g., C-C, C-N, C-H, C-Cl, C-F, N-O), bond angles (e.g., C-C-C, C-N-O), and dihedral angles that define the molecule's shape.

A detailed conformational analysis would also be necessary to identify different spatial arrangements of the atoms (conformers) that arise from rotation around single bonds, particularly the C-N bond of the amino group and the C-N bond of the nitro group. The relative energies of these conformers would be calculated to determine the most stable form.

Despite the importance of this data, specific optimized geometrical parameters for this compound are not available in the reviewed literature.

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of its chemical bonds. The results are typically compared with experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. This comparison helps in the assignment of spectral bands to specific molecular vibrations.

For this compound, a table of calculated and experimental vibrational frequencies would be generated to confirm the accuracy of the computational model. However, no such specific computational or comprehensive experimental spectroscopic analysis has been found in the searched literature for this compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

A computational study would report the specific energy values for the HOMO, LUMO, and the energy gap of this compound. This information is currently not available from existing research.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically denote regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MEP map would identify the negative potential around the oxygen atoms of the nitro group and the positive potential near the hydrogen atoms of the amino group. However, specific MEP maps and analysis for this compound have not been published.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are crucial for molecular stability. The analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy associated with these interactions.

A comprehensive NBO analysis for this compound would provide data on natural atomic charges and the key donor-acceptor interactions contributing to its stability. This specific analysis is not found in the available literature.

Calculation of Global Chemical Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global chemical descriptors are fundamental in conceptual Density Functional Theory (DFT) and provide significant insights into the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests a soft molecule, which is more polarizable and reactive. The hardness and softness are calculated as follows:

η = (ELUMO - EHOMO) / 2

S = 1 / η

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a valuable descriptor for predicting the electrophilic nature of a compound. It is calculated using the electronic chemical potential (μ) and chemical hardness (η):

μ = (EHOMO + ELUMO) / 2

ω = μ2 / (2η)

For this compound, these calculations would require quantum chemical software to first optimize the molecular geometry and then determine the HOMO and LUMO energies. The results would be instrumental in comparing its reactivity with other related nitroaniline derivatives.

Table 1: Hypothetical Global Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | - |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | - |

| Chemical Softness | S | 1 / η | - |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | - |

| Electrophilicity Index | ω | μ2 / (2η) | - |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial information about its conformational landscape and how it interacts with other molecules, such as solvent molecules or biological receptors.

The process involves:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent.

Force Field Application: Using a force field to describe the potential energy of the system as a function of the atomic coordinates.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory would reveal the most stable conformations of this compound, the rotational barriers of its substituent groups (amino, nitro), and the nature of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). This information is vital for understanding its physical properties and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Should this compound be part of a series of compounds with known biological activity (e.g., as enzyme inhibitors or antimicrobial agents), a QSAR model could be developed. nih.govresearchgate.net

The development of a QSAR model typically involves:

Data Set Compilation: Assembling a set of molecules with their corresponding measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, topological) for each molecule.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a model that correlates the descriptors with the activity. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. researchgate.net

A validated QSAR model for a series of compounds including this compound would allow for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Derivatization Strategies and Advanced Synthetic Applications of 5 Chloro 3 Fluoro 2 Nitroaniline

Synthesis of Amide and Urea (B33335) Derivatives

The amino group of 5-chloro-3-fluoro-2-nitroaniline can readily undergo acylation and related reactions to form a variety of amide and urea derivatives. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries for biological screening.

The synthesis of amide derivatives typically involves the reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(5-chloro-3-fluoro-2-nitrophenyl)acetamide.

Urea derivatives can be synthesized by reacting this compound with isocyanates or by using phosgene (B1210022) equivalents to couple with another amine. These derivatives are of interest for their potential as kinase inhibitors and for other therapeutic applications. The general synthetic approach allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties.

Table 1: Examples of Amide and Urea Derivative Synthesis

| Derivative Type | Reactant | General Reaction Conditions | Product Structure |

| Amide | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) | |

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., DCM, THF) |

Incorporation into Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both an amino group and a nitro group ortho to each other, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.

The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. Reduction of the nitro group in this compound yields 3-chloro-5-fluoro-1,2-phenylenediamine. This diamine can then be cyclized with various reagents to form substituted benzimidazoles. Common methods include condensation with carboxylic acids (or their derivatives like aldehydes, nitriles, or orthoesters) under acidic or high-temperature conditions. For example, reacting the diamine with formic acid would produce 6-chloro-4-fluoro-1H-benzimidazole. The resulting benzimidazole (B57391) core can be further functionalized, and these derivatives have been investigated for a range of biological activities.

Table 2: Benzimidazole Synthesis from this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Reduction | This compound | e.g., SnCl2, HCl or H2, Pd/C | 3-Chloro-5-fluoro-1,2-phenylenediamine |

| 2. Cyclization | 3-Chloro-5-fluoro-1,2-phenylenediamine, Carboxylic Acid (R-COOH) | e.g., Reflux in 4M HCl | 2-Alkyl/Aryl-6-chloro-4-fluoro-1H-benzimidazole |

Quinazoline (B50416) Synthesis: Quinolines are another important class of heterocyclic compounds with broad pharmacological applications. openmedicinalchemistryjournal.com The synthesis of quinazoline derivatives can be achieved through various routes starting from appropriately substituted anilines. While direct routes from this compound are less common, its derivatives can be utilized. For instance, the corresponding anthranilic acid derivative could be a key intermediate.

Quinoxaline Synthesis: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Following the reduction of this compound to 3-chloro-5-fluoro-1,2-phenylenediamine, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil (B1666583) would yield the corresponding substituted quinoxaline. This reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov

Table 3: Quinoxaline Synthesis from this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Reduction | This compound | e.g., SnCl2, HCl or H2, Pd/C | 3-Chloro-5-fluoro-1,2-phenylenediamine |

| 2. Condensation | 3-Chloro-5-fluoro-1,2-phenylenediamine, 1,2-Dicarbonyl (R-CO-CO-R') | e.g., Ethanol, reflux | 6-Chloro-8-fluoro-2,3-disubstituted quinoxaline |

The amino group of this compound can be a nucleophile in the formation of various other nitrogen-containing heterocycles. For instance, diazotization of the amino group followed by coupling with an active methylene (B1212753) compound can lead to the formation of azo compounds, which are precursors to triazoles. Additionally, the amino group can react with various reagents to form other heterocyclic systems, expanding the chemical space accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)

The chloro and fluoro substituents on the aromatic ring of this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. The chloro group of this compound can be replaced with various amino groups using this methodology. The choice of ligand for the palladium catalyst is crucial for the success of these transformations.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. nih.govorganic-chemistry.org This reaction can be used to introduce alkynyl moieties at the position of the chloro group in this compound, leading to the synthesis of substituted alkynyl anilines. These products can serve as versatile intermediates for further transformations, such as the construction of more complex heterocyclic systems.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) |

Role as a Key Building Block in Complex Polycyclic Molecular Architectures

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of complex polycyclic molecules. By combining the transformations described above in a sequential manner, intricate molecular scaffolds can be constructed. For example, a Sonogashira coupling could be followed by an intramolecular cyclization to build a fused heterocyclic system. The presence of multiple reaction sites on the molecule allows for a high degree of synthetic flexibility and the generation of novel and structurally diverse compounds with potential applications in various fields of chemical research. nih.gov

Mechanistic Toxicological Research and Environmental Fate of 5 Chloro 3 Fluoro 2 Nitroaniline

Cellular and Molecular Mechanisms of Action

The toxicity of many nitroaromatic compounds is intrinsically linked to their complex interactions at the cellular and molecular level. The presence of nitro, chloro, and fluoro groups on the aniline (B41778) ring of 5-Chloro-3-fluoro-2-nitroaniline suggests several potential mechanisms of action.

While specific enzymatic and receptor interactions for this compound have not been documented, the reactivity of related compounds provides a predictive framework. Aromatic amines and their derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA and proteins. This can disrupt normal cellular functions. For instance, studies on other nitroanilines have indicated the potential for mutagenic activity, often following metabolic activation. nih.govuzh.choecd.org

The interaction of such compounds with enzymes is a critical aspect of their toxicity. For example, the metabolism of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. involves a flavin-dependent monooxygenase in the initial step of degradation. nih.govplos.org It is plausible that this compound could also be a substrate for various oxygenases and reductases within organisms, leading to either detoxification or bioactivation.

A key pathway in the toxicology of nitroaromatic compounds is the bioreductive activation of the nitro group. nih.gov This process, catalyzed by nitroreductases present in a wide range of organisms from bacteria to mammals, involves the sequential reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) derivatives. nih.gov The hydroxylamino intermediate is a particularly reactive electrophile that can covalently bind to cellular nucleophiles such as DNA and proteins, leading to genotoxicity and cytotoxicity. nih.gov This mechanism is a well-established driver of the carcinogenic and mutagenic effects observed for many nitroaromatic compounds. nih.govuzh.ch Given the presence of the nitro group, it is highly probable that this compound can undergo similar bioreductive activation, posing a risk of cellular damage.

Biodegradation Pathways and Environmental Transformation Studies

The environmental persistence and transformation of this compound are dictated by its susceptibility to microbial degradation and abiotic processes like photolysis and hydrolysis.

The biodegradation of halogenated anilines is a subject of extensive research, with numerous bacterial strains identified that can utilize these compounds as a source of carbon and energy. ekb.egnih.govekb.egnih.govresearchgate.net For example, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline by initially removing the nitro group via a flavin-dependent monooxygenase, followed by the action of an aniline dioxygenase. nih.govplos.orgplos.org The degradation pathway leads to the formation of intermediates such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.govplos.orgplos.org

Similarly, various microbial communities have demonstrated the ability to degrade chloroanilines and fluoroanilines, often initiating the process through dioxygenase-catalyzed reactions that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov The presence of both chloro and fluoro substituents on the ring of this compound likely influences its biodegradability, potentially making it more recalcitrant than its mono-halogenated counterparts. The position of the halogens is a critical factor in determining the ease of microbial attack. ekb.eg

Table 1: Examples of Microbial Degradation of Related Halogenated Anilines

| Compound | Degrading Microorganism(s) | Key Enzymes/Pathways | Reference(s) |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Flavin-dependent monooxygenase, Aniline dioxygenase | nih.govplos.orgplos.org |

| Halogenated Anilines | Pseudomonas hibiscicola, Stenotrophomonas maltophilia | Not specified | ekb.eg |

| Chloroanilines | Various bacteria | Dioxygenases | nih.gov |

Nitroaromatic compounds are known to undergo photolysis under the influence of sunlight. rsc.orgnih.govacs.orgacs.orgresearchgate.net The UV portion of the solar spectrum can provide the energy to excite the nitro group, leading to a variety of chemical transformations. In aqueous environments, the presence of substances like hydrogen peroxide can accelerate photodegradation through the formation of highly reactive hydroxyl radicals. rsc.orgnih.govresearchgate.net The photolysis of nitroaromatic compounds can lead to the formation of various byproducts, including nitrophenols. nih.gov

Development of Ecofriendly Remediation Strategies for Contaminated Environments

The remediation of sites contaminated with halogenated nitroaromatic compounds presents a significant challenge due to their persistence and toxicity. researchgate.net Several ecofriendly strategies are being explored to address this issue.

Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is a promising and cost-effective approach. mdpi.comepa.gov The isolation and application of microbial strains with specific degradative capabilities for halogenated anilines is an active area of research. ekb.egekb.egresearchgate.net Bioaugmentation, the introduction of such specialized microbes to a contaminated site, and biostimulation, the addition of nutrients to enhance the activity of indigenous microbial populations, are key bioremediation techniques. mdpi.com

Mycoremediation, the use of fungi for remediation, also holds potential. Filamentous fungi, with their extensive mycelial networks, can effectively penetrate and act on contaminants in soil matrices. mdpi.com

In addition to biological methods, advanced oxidation processes (AOPs), such as the use of UV light in combination with hydrogen peroxide or other catalysts, can be employed for the in-situ chemical oxidation of these pollutants. rsc.orgnih.govresearchgate.netepa.gov The development of nanoscale materials, such as nano-zero-valent iron, is also being investigated for the reductive degradation of chlorinated organic compounds. mdpi.comepa.gov The selection of the most appropriate remediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of the pollutant and the environmental matrix. researchgate.netepa.gov

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Novel Pharmacophores based on the 5-Chloro-3-fluoro-2-nitroaniline Scaffold

The this compound molecule serves as a foundational structure for the rational design and synthesis of new pharmacophores. Its inherent functionalities, the chloro, fluoro, nitro, and amino groups, offer multiple points for chemical modification, allowing for the systematic development of derivatives with tailored biological activities.

The presence of both a nitro and an amino group on the aniline (B41778) ring is crucial. The amino group can interact with biological receptors, while the nitro group can be a key component in various pharmacologically active compounds. researchgate.net The strategic placement of the halogen atoms, chlorine and fluorine, further influences the molecule's electronic properties and can enhance its interaction with biological targets. researchgate.net The fluorine substituent, in particular, is known to modify the ionization potentials and excitation energies of fluoroaniline (B8554772) isomers, which can be leveraged in drug design. researchgate.net

Research has shown that related nitroaniline derivatives, such as 5-chloro-2-nitroaniline (B48662), are valuable intermediates in the synthesis of compounds with potential therapeutic applications, including histone deacetylase inhibitors for cancer therapy and inhibitors of HIV-1 replication. chemicalbook.comchemicalbook.com Similarly, derivatives of 3-fluoro-2-nitroaniline (B1304211) have been explored for their potential in developing fluorinated pharmaceuticals. smolecule.com By applying the principles of rational drug design, researchers can systematically modify the this compound scaffold to optimize its binding affinity to specific biological targets, improve its pharmacokinetic profile, and ultimately develop novel therapeutic agents.

Exploration of Material Science Applications (e.g., optoelectronic materials, high refractive index films)

The distinct electronic and structural characteristics of this compound and its derivatives suggest their potential for applications in material science. The presence of nitro and amino groups on the aromatic ring can lead to interesting optical and electronic properties.

Aniline and its derivatives are known for their wide range of applications in materials science. researchgate.net The nitro group in nitroanilines can be transformed into other functional groups, paving the way for the creation of novel materials with specific functionalities. smolecule.com For instance, research into related compounds like 3-fluoro-2-nitroaniline has indicated its potential in the synthesis of fluorescent materials. smolecule.com The field of optoelectronics, which involves devices that source, detect, and control light, could benefit from new materials derived from the this compound scaffold. The inherent polarity and potential for charge transfer within the molecule make it a candidate for the development of organic non-linear optical materials.

Furthermore, the introduction of sulfur or other heavy atoms into the structure, a common strategy for increasing the refractive index of polymers, could be explored. By chemically modifying the this compound core, it may be possible to synthesize monomers that can be polymerized into high refractive index films, which are essential components in various optical devices such as lenses, anti-reflective coatings, and image sensors.

Advancements in Integrated Computational Modeling and Predictive Studies for Comprehensive Understanding

Computational chemistry offers a powerful toolset for gaining a deeper understanding of the structure, properties, and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to investigate its geometrical, vibrational, and electronic properties. researchgate.net

Predictive studies can elucidate key molecular descriptors that are fundamental to understanding its behavior in different environments. For example, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The dipole moment, another calculable property, is crucial for understanding intermolecular interactions. researchgate.net

Furthermore, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives based on the this compound scaffold. researchgate.net This predictive capability is invaluable in the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates with favorable pharmacokinetic profiles. Molecular docking simulations can also be used to predict the binding affinity of these derivatives to specific biological targets, helping to guide the synthesis of more potent and selective therapeutic agents. researchgate.net By integrating computational modeling with experimental studies, researchers can accelerate the discovery and development of new molecules with desired properties, whether for medicinal or material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-fluoro-2-nitroaniline, and how do reaction conditions influence yield?

- Methodology :

- Stepwise functionalization : Introduce the nitro group via nitration of a halogenated aniline precursor (e.g., 3-fluoroaniline) under controlled acidic conditions (H₂SO₄/HNO₃ at 0–5°C), followed by chlorination using Cl₂ or SOCl₂ .

- Halogenation order : Chlorination before nitration may reduce side reactions, as nitro groups are meta-directing and can stabilize intermediates.

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to isolate isomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-nitro vs. ortho-fluoro effects). Fluorine-19 NMR can resolve F-environment interactions .

- IR spectroscopy : Confirm nitro (-NO₂) stretches (~1520 cm⁻¹) and amine (-NH₂) bands (~3400 cm⁻¹).

- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₄ClFN₂O₂) and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound in different solvents?

- Methodology :

- HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase to quantify impurities.

- Accelerated stability studies : Store samples in DMSO, DMF, and ethanol at 4°C and 25°C; monitor decomposition via NMR over 30 days. Nitro groups may hydrolyze under prolonged basic conditions .

Advanced Research Questions

Q. How can substituent electronic effects (Cl, F, NO₂) be systematically studied to predict reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model electron density maps and Fukui indices, identifying reactive sites for Suzuki-Miyaura couplings .

- Experimental validation : Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄) using para-substituted aryl halides. Fluorine’s electron-withdrawing effect may enhance oxidative addition .

Q. How should researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodology :

- Cross-validation : Replicate experiments under inert atmospheres (Ar/N₂) to exclude oxidation artifacts.

- Benchmark computational models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better align with observed NMR chemical shifts .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |